Methyl alpha-D-xylopyranoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-MOJAZDJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883270 |

Source

|

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-09-8 |

Source

|

| Record name | Methyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylopyranoside, methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl α-D-xylopyranoside

This guide provides a comprehensive overview of the key physical properties of Methyl α-D-xylopyranoside, a monosaccharide derivative of significant interest in biochemical research and pharmaceutical development. The following sections detail its fundamental physicochemical characteristics, standardized protocols for their determination, and the scientific rationale underpinning these experimental methodologies. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Introduction to Methyl α-D-xylopyranoside

Methyl α-D-xylopyranoside (CAS No. 91-09-8) is a glycoside in which the anomeric hydroxyl group of the D-xylopyranose ring is replaced with a methoxy group. This structural modification locks the anomeric carbon in the alpha configuration, preventing mutarotation and providing a stable, well-defined chemical entity for experimental use. Its utility spans various fields, including as a biochemical probe for studying carbohydrate-active enzymes, a synthetic building block in medicinal chemistry, and an excipient in pharmaceutical formulations.[1] A precise understanding of its physical properties is paramount for its effective application, ensuring reproducibility and accuracy in research and development settings.

Core Physical and Chemical Properties

The physical characteristics of a compound dictate its behavior in various environments and are critical for handling, formulation, and experimental design. Methyl α-D-xylopyranoside is typically a white to off-white crystalline solid under standard laboratory conditions.[2]

Table 1: Summary of Physical Properties of Methyl α-D-xylopyranoside

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Molecular Formula | C₆H₁₂O₅ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| Melting Point | 91 °C | [2] |

| Boiling Point | 314.0 ± 42.0 °C (Predicted) | [2] |

| Solubility in Water | Soluble | [2] |

| Specific Optical Rotation | +154° (c=10 in Water) | [4] |

Structural Confirmation and Spectroscopic Analysis

Beyond the fundamental physical properties, spectroscopic analysis is crucial for confirming the identity and purity of Methyl α-D-xylopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl α-D-xylopyranoside, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the methyl group and the stereochemistry of the xylopyranose ring.[5][6][7] The anomeric proton (H-1) in the α-configuration typically appears at a characteristic chemical shift with a specific coupling constant, distinguishing it from the β-anomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Methyl α-D-xylopyranoside will exhibit characteristic absorption bands corresponding to O-H stretching of the hydroxyl groups, C-H stretching of the alkyl and methoxy groups, and C-O stretching vibrations within the pyranose ring and glycosidic bond.[8][9] This technique is particularly useful for confirming the presence of key functional groups and for quality control purposes.[10]

Experimental Protocols for Physical Property Determination

The following protocols are standardized methods for determining the key physical properties of Methyl α-D-xylopyranoside. The rationale behind the choice of each method is to ensure accuracy, reproducibility, and validation of the results.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[11][12] It measures the heat flow required to raise the temperature of a sample compared to a reference. The melting point is observed as an endothermic peak on the DSC thermogram, providing a precise value and an indication of purity. A sharp peak signifies a pure compound, while a broad peak suggests the presence of impurities.[13]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of dry Methyl α-D-xylopyranoside into a clean aluminum DSC pan.[14]

-

Encapsulation: Hermetically seal the pan with a lid using a sample press. Prepare an empty, sealed pan to serve as a reference.[14]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected melting point (e.g., 120 °C).[15]

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event.[16]

Determination of Aqueous Solubility (Gravimetric Method)

Rationale: The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[3] It involves creating a saturated solution, separating the undissolved solid, and quantifying its mass. This method is particularly suitable for compounds with moderate to high solubility.

Protocol:

-

Sample Preparation: Add an excess amount of Methyl α-D-xylopyranoside to a known volume of deionized water (e.g., 10 mL) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.[17]

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed filter paper to separate the saturated solution from the excess solid.

-

Drying and Weighing: Dry the filter paper with the undissolved solid in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

-

Calculation: The amount of dissolved solid is the initial mass minus the mass of the undissolved solid. Solubility is then expressed as g/L or mol/L.

Measurement of Specific Optical Rotation using Polarimetry

Rationale: Optical rotation is a fundamental property of chiral molecules like Methyl α-D-xylopyranoside. A polarimeter measures the angle to which a plane of polarized light is rotated when passed through a solution of the compound.[18][19] The specific rotation is a standardized value that is dependent on the concentration, path length, temperature, and wavelength of light used, allowing for consistent reporting and comparison.

Protocol:

-

Solution Preparation: Accurately prepare a solution of Methyl α-D-xylopyranoside in deionized water at a known concentration (e.g., 10 g/100 mL, which is c=10).[4]

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (deionized water) to set the zero point.[20]

-

Sample Measurement:

-

Rinse the polarimeter cell with the prepared sample solution.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.[20]

-

Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 20 °C).

-

-

Data Acquisition: Measure the observed angle of rotation. Take multiple readings and calculate the average.[21]

-

Calculation of Specific Rotation: Use the following formula: [α]ᵀλ = α / (l × c) Where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a sample of Methyl α-D-xylopyranoside.

Sources

- 1. edisco.it [edisco.it]

- 2. scribd.com [scribd.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Aqueous Solubility of Carbohydrates [glycodata.org]

- 5. METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 16. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 17. Löslichkeit [chemiedidaktik.uni-wuppertal.de]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. digicollections.net [digicollections.net]

- 20. youtube.com [youtube.com]

- 21. uwm.edu.pl [uwm.edu.pl]

Methyl alpha-D-xylopyranoside chemical structure and stereochemistry

An In-depth Technical Guide to Methyl α-D-Xylopyranoside: Structure, Stereochemistry, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl α-D-xylopyranoside, a monosaccharide derivative of significant interest in chemical and biological research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, stereochemical nuances, synthesis, and analytical characterization, while also exploring its diverse applications.

Introduction to Methyl α-D-Xylopyranoside

Methyl α-D-xylopyranoside is a glycoside in which the anomeric hydroxyl group of the D-xylose sugar has been replaced by a methoxy group.[1] With the chemical formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol , this compound serves as a fundamental building block in carbohydrate chemistry and a valuable tool in glycobiology.[2][3] It is a white, crystalline solid that is soluble in water, a property afforded by its multiple hydroxyl groups that readily form hydrogen bonds.[1]

Elucidating the Chemical Structure and Stereochemistry

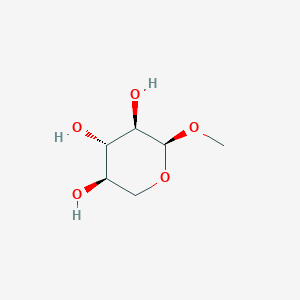

The structure and stereochemistry of methyl α-D-xylopyranoside are pivotal to its function and reactivity. Its systematic IUPAC name is (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol.[2]

The Pyranose Ring and Anomeric Configuration

Methyl α-D-xylopyranoside features a six-membered tetrahydropyran ring, referred to as a pyranose ring in carbohydrate nomenclature. The "D" designation in its name indicates the stereochemical configuration at the C4 carbon, which is analogous to that of D-glyceraldehyde.

The anomeric carbon (C1) is the stereocenter created during the cyclization of the open-chain form of xylose. In methyl α-D-xylopyranoside, the methoxy group at the anomeric carbon is in the alpha (α) configuration. This means that in the standard Haworth projection, the methoxy group is on the opposite side of the ring from the CH₂OH group (at C5). In the more representative chair conformation, the α-anomeric substituent is in the axial position.

Caption: Haworth projection of methyl α-D-xylopyranoside.

Conformational Analysis and the Anomeric Effect

In solution, methyl α-D-xylopyranoside predominantly adopts a chair conformation (⁴C₁). A key stereoelectronic principle governing its conformational preference is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the steric hindrance this might suggest.[4] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-OCH₃ bond.[5]

Caption: Chair conformation of methyl α-D-xylopyranoside.

Synthesis and Purification

The most common and direct method for the synthesis of methyl α-D-xylopyranoside is the Fischer glycosylation .[6] This reaction involves treating D-xylose with methanol in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer Glycosylation of D-Xylose

Materials:

-

D-Xylose

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (or Amberlite IR-120 H⁺ resin)

-

Sodium Carbonate

-

Activated Charcoal

-

Ethanol

Procedure:

-

Reaction Setup: A solution of D-xylose in anhydrous methanol (e.g., 10 g in 100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Expert Insight: The use of anhydrous methanol is critical to drive the equilibrium towards the formation of the glycoside and minimize competing hydrolysis.

-

-

Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) is carefully added to the cooled methanolic solution. Alternatively, an acidic ion-exchange resin can be used for easier removal.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (e.g., 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Causality: Heating accelerates the reaction, which proceeds through a carbocation intermediate at the anomeric center. The reaction yields a mixture of anomers (α and β) and ring forms (pyranoside and furanoside), but under thermodynamic control, the more stable α-pyranoside is the major product.[6]

-

-

Neutralization: After cooling to room temperature, the reaction is neutralized by the slow addition of sodium carbonate until the effervescence ceases. If a resin catalyst is used, it is simply filtered off.

-

Purification:

-

The neutralized mixture is filtered, and the filtrate is concentrated under reduced pressure to a syrup.

-

The resulting syrup is dissolved in a minimal amount of hot ethanol and treated with activated charcoal to decolorize the solution.

-

The solution is filtered while hot, and the filtrate is allowed to cool slowly to induce crystallization of the methyl α-D-xylopyranoside.

-

The crystals are collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

-

Caption: Synthesis and purification workflow.

Analytical Characterization

Confirmation of the structure and purity of synthesized methyl α-D-xylopyranoside is achieved through various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. The anomeric proton (H1) typically appears as a doublet at around 4.5-5.0 ppm with a small coupling constant (J₁,₂ ≈ 3-4 Hz), which is indicative of a cis relationship with H2, confirming the α-anomeric configuration.

-

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule.[8] The anomeric carbon (C1) is typically found in the range of 100-105 ppm. The chemical shifts of the other carbons provide further confirmation of the pyranoside ring structure.[9]

Physical Properties

A summary of key physical properties is presented below:

| Property | Value |

| Molecular Formula | C₆H₁₂O₅[2][3] |

| Molecular Weight | 164.16 g/mol [2][3] |

| Appearance | White crystalline powder[1][10] |

| Melting Point | 91 °C[11] |

| Solubility | Soluble in water[1] |

Applications in Research and Development

Methyl α-D-xylopyranoside is a versatile molecule with applications spanning various scientific disciplines.

-

Glycobiology and Enzymology: It serves as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as xylanases.[12] This allows for the study of enzyme kinetics and active site mapping.

-

Chemical Synthesis: It is a valuable starting material for the synthesis of more complex oligosaccharides and glycoconjugates.

-

Drug Development: The methyl group can influence the physicochemical and pharmacokinetic properties of molecules, making it a relevant scaffold in drug design.[13] It has also been investigated as an iron chelator with potential as a mycobacterial drug candidate.[1]

-

Proteomics Research: It is utilized as a biochemical tool in proteomics studies.[3]

-

Industrial Applications: Due to its sweet taste and moisturizing properties, it finds use in the food, pharmaceutical, and cosmetic industries.[1][14]

Conclusion

Methyl α-D-xylopyranoside, while a simple glycoside, possesses a rich stereochemistry that dictates its physical and biological properties. A thorough understanding of its structure, conformational preferences, and synthesis is crucial for its effective application in research and development. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical insights for the scientific community.

References

-

Barrows, S. E., Stenkamp, D. L., & Stenkamp, R. E. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195-200. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101554, alpha-D-Xylopyranoside, methyl. [Link]

-

Haese, C., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(15), 4983. [Link]

-

Pearson. (n.d.). D-Xylose and D-lyxose are formed when d-threose undergoes a Kilia.... [Link]

-

Wikipedia. (2023, December 2). Anomeric effect. [Link]

-

Appell, M., et al. (2012). Disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside. Acta Crystallographica Section C, 68(Pt 1), o7-o11. [Link]

-

Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). [Link]

-

Stenutz, R., et al. (2007). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Carbohydrate Research, 342(12-13), 1849-1857. [Link]

-

Imamura, A., & Lowary, T. L. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(15), 7895-7907. [Link]

-

Loru, D., et al. (2020). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of D-Altroside Puckering and Side Chain Orientation. Chemistry – A European Journal, 26(45), 10243-10250. [Link]

-

Wikipedia. (2023, November 19). Xylose. [Link]

-

ResearchGate. (n.d.). Visualization of Fischer glycosylation with d-glucose and longer bromoalcohols. [Link]

-

Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Ntarima, P., et al. (2000). Epoxyalkyl glycosides of D-xylose and xylo-oligosaccharides are active-site markers of xylanases from glycoside hydrolase family 11, not from family 10. Biochemical Journal, 347(Pt 3), 865–873. [Link]

-

Zhu, Y., & Crich, D. (2018). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 23(12), 3215. [Link]

-

The Organic Chemistry Tutor. (2019, October 30). 16.05 Anomers, Mutarotation, and the Anomeric Effect. [Link]

Sources

- 1. CAS 91-09-8: Methyl α-D-xylopyranoside | CymitQuimica [cymitquimica.com]

- 2. alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR spectrum [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. guidechem.com [guidechem.com]

- 11. METHYL-ALPHA-D-XYLOPYRANOSIDE CAS#: 91-09-8 [m.chemicalbook.com]

- 12. Epoxyalkyl glycosides of D-xylose and xylo-oligosaccharides are active-site markers of xylanases from glycoside hydrolase family 11, not from family 10 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of Indoline (CAS 496-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline, with the Chemical Abstracts Service (CAS) number 496-15-1, is an aromatic heterocyclic organic compound.[1][2] Its structure features a bicyclic system where a six-membered benzene ring is fused to a five-membered nitrogen-containing ring, with the 2-3 bond of the indole nucleus being saturated.[1] This structural motif makes indoline a valuable building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceutical compounds, including potential α1-adrenoceptor antagonists.[1][2][3][4] Understanding the physicochemical properties of indoline is paramount for its effective utilization in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of its core physicochemical characteristics and outlines detailed experimental protocols for their determination.

Chemical Identity and Structure

-

Appearance: Clear, colorless to pale yellow or slightly brown liquid.[1][3][6] It is known to darken upon exposure to air due to oxidation.[10]

-

Odor: Possesses a mild, delicate, and tenacious floral or aromatic odor.[3][10]

Core Physicochemical Properties of Indoline

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For instance, solubility significantly influences bioavailability, while lipophilicity (logP) affects membrane permeability and distribution. The ionization state (pKa) impacts both solubility and receptor binding.

A summary of the key physicochemical properties of indoline is presented in the table below:

| Property | Value | Source(s) |

| Melting Point | -21 °C | [2][3][4][6][8] |

| Boiling Point | 220-221 °C | [2][3][4][6][7][9] |

| Density | 1.063 g/mL at 25 °C | [2][3][4][6][7][8] |

| Water Solubility | 5 g/L (at 20 °C) | [1][2][3] |

| pKa (Predicted) | 5.20 ± 0.20 | [1][2][3][4] |

| Vapor Pressure | 0.0783 mmHg at 25 °C | [1] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3] |

| Refractive Index | 1.592 (n20/D) | [2][3][4][7] |

Significance of Physicochemical Properties in Drug Development

The physicochemical parameters of indoline are instrumental in predicting its behavior in a biological system.

-

Solubility: With a water solubility of 5 g/L, indoline is considered sparingly soluble.[1][2][3] This property is a crucial factor for drug absorption and formulation. For oral drug candidates, poor aqueous solubility can lead to low bioavailability. In drug discovery, this level of solubility might necessitate formulation strategies such as co-solvents, surfactants, or the use of salt forms to enhance dissolution. Indoline is soluble in organic solvents like ethanol, ether, acetone, and benzene.[2][5][10]

-

Ionization Constant (pKa): The predicted pKa of 5.20 suggests that indoline is a weak base.[1][2][3][4] The pKa value is critical as it determines the extent of ionization of a drug at a given pH.[13] Since physiological pH is approximately 7.4, indoline will exist predominantly in its neutral, un-ionized form in the bloodstream.[14] This is significant because the neutral form of a drug is generally more lipid-soluble and can more readily cross biological membranes.

Experimental Protocols for Physicochemical Property Determination

To ensure accuracy and reproducibility in drug development, it is essential to experimentally determine these key physicochemical properties. The following section provides detailed methodologies for the determination of solubility, logP, and pKa.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[15]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of indoline to a known volume of purified water (or a relevant buffer solution) in a sealed, clear container. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to permit the undissolved material to settle. Centrifugation or filtration can be used to separate the solid phase from the saturated solution.

-

Quantification: Accurately measure the concentration of indoline in the clear, saturated supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the thermodynamic solubility of indoline under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the "gold standard" for the experimental determination of logP.[11][16] It directly measures the partitioning of a compound between n-octanol and water.

Methodology: Shake-Flask Method for logP

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases. This ensures that the two solvents are in equilibrium before the experiment.

-

Compound Dissolution: Dissolve a known amount of indoline in one of the pre-saturated solvents (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a separatory funnel. Shake the funnel vigorously for a set period to allow for the partitioning of indoline between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the n-octanol and the aqueous layers. Determine the concentration of indoline in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of indoline in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP Determination via the Shake-Flask Method.

Determination of Ionization Constant (pKa)

Potentiometric titration is a highly precise and common method for determining the pKa of a compound.[13][14][17][18][19]

Methodology: Potentiometric Titration for pKa

-

Sample Preparation: Prepare a solution of indoline of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue.[17] Maintain a constant ionic strength using an inert salt like potassium chloride.[17]

-

Titration Setup: Calibrate a pH meter with standard buffers.[17] Place the indoline solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.[17]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point, where half of the base has been protonated. This corresponds to the inflection point of the curve.[13][17]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety, Handling, and Stability

Indoline is reported to be an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed.[20][21] Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[1] It should be used in a well-ventilated area.[20]

Indoline is stable under normal temperatures and pressures.[1] However, it is light-sensitive and should be stored in a dark place in a sealed, dry container at room temperature.[1][2][3][4] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[21] When heated to decomposition, it emits toxic vapors of nitrogen oxides.[1]

Conclusion

The physicochemical properties of indoline (CAS 496-15-1) underscore its potential as a versatile scaffold in drug discovery. Its moderate solubility, predicted basicity, and likely lipophilicity provide a solid foundation for the design of novel therapeutics. A thorough experimental determination of these properties, using standardized protocols as outlined in this guide, is a critical step in advancing indoline-based compounds from the laboratory to clinical development.

References

-

Wikipedia. (n.d.). Indoline. Retrieved from [Link]

-

Mol-Instincts. (2025, May 20). Indoline - 496-15-1, C8H9N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indoline. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Sabela, M. I., & Idowu, T. O. (2017). Development of Methods for the Determination of pKa Values. Molecules, 22(9), 1435. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indoline | C8H9N | CID 10328. PubChem. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Indoline. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

LookChem. (n.d.). Indoline 99% Material Safety Data Sheet. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Tradeindia. (n.d.). Mild Aromatic Odor, 99% Purity, Bicyclic Structure, Cas No: 496-15-1, Slightly Soluble In Water at Best Price in Mumbai | Solvchem. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Loba Chemie. (2018, July 26). INDOLINE MSDS CAS-No.: 496-15-1 MSDS. Retrieved from [Link]

-

Stenutz. (n.d.). indoline. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 11). Showing metabocard for Indoline (HMDB0253472). Retrieved from [Link]

-

Chemsrc. (2025, August 22). Indoline | CAS#:496-15-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole | C8H7N | CID 798. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indoline | 496-15-1 [chemicalbook.com]

- 3. Indoline CAS#: 496-15-1 [m.chemicalbook.com]

- 4. Indoline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 6. Indoline - Wikipedia [en.wikipedia.org]

- 7. 496-15-1 CAS MSDS (Indoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Indoline | 496-15-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. m.youtube.com [m.youtube.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. scispace.com [scispace.com]

- 20. file1.lookchem.com [file1.lookchem.com]

- 21. Indoline - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl α-D-xylopyranoside

Section 1: Introduction

Methyl α-D-xylopyranoside is a simple glycoside that serves as a fundamental model compound in carbohydrate chemistry. Its rigid pyranose ring structure and defined stereochemistry make it an excellent subject for illustrating the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in glycobiology and drug development, a thorough understanding of the NMR-derived structural characteristics of such building blocks is paramount.

NMR spectroscopy is the most powerful analytical technique available for determining the covalent and three-dimensional structure of organic molecules in solution.[1][2] However, the structural elucidation of carbohydrates presents unique challenges, primarily due to the limited chemical shift dispersion of non-anomeric ring protons, which often results in significant signal overlap in ¹H NMR spectra.[2][3][4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl α-D-xylopyranoside, detailing not just the data, but the foundational principles and experimental rationale required for its unambiguous assignment. We will explore how one- and two-dimensional NMR techniques are synergistically employed to overcome spectral complexity and provide a self-validating system for structural confirmation.[5]

Section 2: Foundational Principles in Carbohydrate NMR

Before interpreting the spectra, it is crucial to understand the stereoelectronic and conformational effects that govern the chemical environment of each nucleus in methyl α-D-xylopyranoside.

The Anomeric Effect and Stereochemical Integrity

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position.[6] In methyl α-D-xylopyranoside, the methoxy group (-OCH₃) at C-1 is in the axial position. This orientation is stabilized by a stereoelectronic interaction between the lone pair of electrons on the endocyclic oxygen (O-5) and the antibonding (σ*) orbital of the C-1–O-methoxy bond. This effect is a cornerstone for assigning the α-anomeric configuration and has a direct, predictable influence on the chemical shifts and coupling constants of the anomeric proton (H-1).[4]

Conformational Analysis: The Dominant ⁴C₁ Chair

Xylopyranose rings are not planar; they adopt low-energy chair conformations. For methyl α-D-xylopyranoside, the dominant conformation in solution is the ⁴C₁ chair. In this conformation, the bulky hydroxymethyl group (if present, as in hexoses) and most other hydroxyl groups occupy equatorial positions to minimize steric strain, while the anomeric methoxy group is axial, as dictated by the anomeric effect. The rigidity of this ⁴C₁ conformation results in well-defined dihedral angles between adjacent protons, which can be directly correlated to the observed ³J(H,H) coupling constants, a principle fundamental to conformational analysis.[7][8]

Section 3: Experimental Workflow: From Sample to Spectrum

A robust and reproducible NMR analysis relies on a meticulously planned experimental workflow. The process described here is designed to yield high-quality, unambiguous data for structural elucidation.

Caption: Structure of Methyl α-D-xylopyranoside. [9]

¹H NMR Spectral Data

The ¹H NMR spectrum is the starting point for analysis. The anomeric proton (H-1) is the key to unlocking the assignment.

Table 1: ¹H NMR Data for Methyl α-D-xylopyranoside (in D₂O)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment Rationale |

| H-1 | ~4.65 | d | ³J_H1,H2 ≈ 3.5 | Anomeric proton, downfield shift. Small J value indicates axial-equatorial relationship with H-2, confirming α-configuration. [4] |

| H-2 | ~3.45 | dd | ³J_H1,H2 ≈ 3.5, ³J_H2,H3 ≈ 9.5 | Coupled to H-1 and H-3. |

| H-3 | ~3.60 | t | ³J_H2,H3 ≈ 9.5, ³J_H3,H4 ≈ 9.5 | Appears as a triplet due to similar large diaxial couplings to H-2 and H-4. |

| H-4 | ~3.70 | m | - | Complex multiplet due to coupling with H-3 and both H-5 protons. |

| H-5a | ~3.95 | dd | ²J_H5a,H5e ≈ 11.5, ³J_H4,H5a ≈ 5.5 | Diastereotopic proton, large geminal coupling and smaller axial-equatorial coupling to H-4. |

| H-5e | ~3.35 | dd | ²J_H5a,H5e ≈ 11.5, ³J_H4,H5e ≈ 10.0 | Diastereotopic proton, large geminal coupling and larger diaxial coupling to H-4. |

| -OCH₃ | ~3.40 | s | - | Singlet, characteristic methoxy signal. |

Note: Exact chemical shifts can vary slightly based on temperature, concentration, and pH.

Interpretation Narrative:

-

Anomeric Proton (H-1): The analysis begins with the most downfield ring proton signal at ~4.65 ppm, which is characteristic of an anomeric proton. [3]It appears as a doublet with a small coupling constant of approximately 3.5 Hz. This ³J_H1,H2 value is indicative of an axial-equatorial relationship between H-1 and H-2, which is definitive for the α-anomer in a ⁴C₁ chair conformation. [4]2. Spin System Tracing (COSY): From the H-1 signal, a COSY spectrum reveals a cross-peak to the H-2 proton at ~3.45 ppm. From H-2, a further correlation is seen to H-3 at ~3.60 ppm. This process is continued around the ring, allowing for the sequential assignment of the entire proton spin system.

-

Methoxy Group: The sharp singlet at ~3.40 ppm integrating to three protons is unambiguously assigned to the methyl protons of the methoxy group.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for Methyl α-D-xylopyranoside (in D₂O)

| Carbon | Chemical Shift (δ) ppm | Assignment Rationale |

| C-1 | ~100.5 | Anomeric carbon, significantly downfield due to being bonded to two oxygens. [10] |

| C-2 | ~74.0 | Ring carbon. |

| C-3 | ~73.5 | Ring carbon. |

| C-4 | ~70.0 | Ring carbon. |

| C-5 | ~62.0 | Ring carbon, shifted upfield as it is adjacent to the endocyclic oxygen. |

| -OCH₃ | ~55.5 | Methoxy carbon. |

Note: Data synthesized from publicly available spectra. [10][11] Interpretation Narrative with HSQC: While tentative assignments can be made based on empirical rules, the HSQC spectrum provides definitive proof. The HSQC spectrum shows a correlation peak for each proton and the carbon to which it is directly bonded. For example, the proton signal at ~4.65 ppm (H-1) will show a cross-peak to the carbon signal at ~100.5 ppm, unequivocally assigning this carbon as C-1. This process is repeated for each H-C pair (H-2/C-2, H-3/C-3, etc.), providing a robust, self-validating assignment of the entire molecule. [12]

Section 5: Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of methyl α-D-xylopyranoside is achieved through a systematic approach that combines 1D and 2D NMR experiments. The key spectral features—the downfield chemical shift and small ³J_H1,H2 coupling constant of the anomeric proton—provide definitive evidence for the α-anomeric configuration and the molecule's adoption of a rigid ⁴C₁ chair conformation in solution. The use of 2D techniques like COSY and HSQC is not merely supplementary but essential for navigating the spectral overlap common to carbohydrates and ensuring the trustworthiness of the final structural assignment. This detailed guide serves as a foundational reference for researchers, demonstrating the principles and practices required for the rigorous structural elucidation of carbohydrates.

References

- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.

- Nuclear magnetic resonance spectroscopy of carbohydr

- NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry.

- Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Semantic Scholar.

- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A.

- H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments.

- alpha-D-Xylopyranoside, methyl. PubChem.

- Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment.

- ¹H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of.

- Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. SLU Library.

- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR.

- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points.

- Conformational effects in sugar ions: spectroscopic investigations in the gas phase and in solution. University of Oxford.

- NMR of carbohydr

- Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides. PubMed Central.

- Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Lund University Research Portal.

- Stable conformations of xylopyranosyl amides, determined by NMR and MM calculations.

- METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR spectrum. ChemicalBook.

- Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry.

- Using NMR for Glycomics and Sugar Analysis.

- NMR Sample Preparation.

- METHYL-ALPHA-D-XYLOPYRANOSIDE 91-09-8 wiki. Guidechem.

- METHYL ALPHA-D-XYLOPYRANOSIDE PERBENZOYLATED - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chrom

- Anomeric effect. Wikipedia.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- This compound. SpectraBase.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. alpha-D-Xylopyranoside, methyl | C6H12O5 | CID 101554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR spectrum [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

An In-depth Technical Guide to the Biological Activity of Methyl α-D-xylopyranoside

This guide provides a comprehensive technical overview of the known and potential biological activities of methyl α-D-xylopyranoside. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic and research applications of this simple glycoside. This document moves beyond a simple recitation of facts to provide a deeper understanding of the experimental rationale and methodologies required to investigate its biological potential.

Introduction to Methyl α-D-xylopyranoside

Methyl α-D-xylopyranoside is a glycoside derived from xylose, a pentose sugar.[1] It is a white, crystalline solid that is soluble in water.[1] While structurally simple, this molecule possesses several interesting biological properties that warrant further investigation. This guide will delve into its established roles as an iron chelator and antimicrobial agent, its utility as an enzymatic substrate, and the largely unexplored potential for anti-inflammatory and anti-cancer activities.

Established Biological Activities

Iron Chelation and Antimicrobial Properties

One of the most significant reported biological activities of methyl α-D-xylopyranoside is its function as an iron chelator, which directly contributes to its antimicrobial properties.[1] Iron is an essential nutrient for the growth and virulence of many pathogenic bacteria.

Mechanism of Action: Methyl α-D-xylopyranoside has been shown to bind to both ferric (Fe³⁺) and ferrous (Fe²⁺) iron.[1] This chelation activity is attributed to its hydroxamate group, which confers a high affinity for Fe³⁺.[1] By sequestering iron from the environment, methyl α-D-xylopyranoside effectively inhibits the uptake of this crucial element by bacteria like Mycobacterium tuberculosis. Furthermore, it has been observed to inhibit the synthesis of siderophores, which are molecules produced by bacteria to scavenge for iron.[1] This dual action of iron chelation and siderophore synthesis inhibition makes it a potential candidate for development as a mycobacterial drug.[1] Its activity is particularly noted against gram-negative bacteria such as E. coli and Salmonella enterica serovar Typhimurium, while it is reportedly less effective against gram-positive organisms like Staphylococcus aureus or Streptococcus pneumoniae.[1]

Experimental Protocol: In Vitro Iron Chelation Assay (Ferrozine Assay)

This protocol outlines a common method to quantify the iron-chelating activity of methyl α-D-xylopyranoside. The assay is based on the principle that the chelating agent will compete with ferrozine for ferrous ions, leading to a decrease in the formation of the colored ferrozine-Fe²⁺ complex.

Materials:

-

Methyl α-D-xylopyranoside

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

HEPES buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of methyl α-D-xylopyranoside in deionized water.

-

In a 96-well plate, add 50 µL of various concentrations of the methyl α-D-xylopyranoside solution.

-

Add 50 µL of a 2 mM FeCl₂ solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for chelation.

-

Initiate the colorimetric reaction by adding 100 µL of 5 mM ferrozine solution to each well.

-

Shake the plate for 30 seconds.

-

Measure the absorbance at 562 nm using a microplate reader.

-

A control without the chelating agent is used to represent 100% complex formation. EDTA can be used as a positive control.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

| Compound | Concentration (µM) | % Iron Chelation Activity |

| Methyl α-D-xylopyranoside | 10 | Hypothetical Data |

| 50 | Hypothetical Data | |

| 100 | Hypothetical Data | |

| EDTA (Positive Control) | 10 | Hypothetical Data |

Workflow Diagram:

Workflow for the in vitro iron chelation (ferrozine) assay.

Enzymatic Substrate Activity

Methyl α-D-xylopyranoside serves as a valuable substrate for specific enzymes, particularly xylanases.[2][3] This property is crucial for studying enzyme kinetics and for the industrial production of enzymes.

Mechanism of Action: Xylanases are a class of enzymes that catalyze the hydrolysis of xylan, a major component of hemicellulose, into smaller oligosaccharides and xylose.[2] Methyl α-D-xylopyranoside, being a simple xylose derivative, can act as a substrate mimic. While its β-anomer, methyl β-D-xylopyranoside, is a more effective inducer of xylanase production in some fungi like Aspergillus tamarii, the α-anomer can still be utilized in assays to study enzyme activity.[2][4] The enzyme recognizes the xylopyranoside ring and cleaves the glycosidic bond.

Experimental Protocol: Xylanase Activity Assay

This protocol describes a method to determine xylanase activity using a chromogenic substrate, which is often a more convenient alternative to directly measuring the release of reducing sugars from polymeric xylan. For the purpose of illustrating the principle with methyl α-D-xylopyranoside, a coupled enzyme assay would be necessary to detect the product (xylose). A simpler, more direct approach for initial screening might involve p-nitrophenyl-α-D-xylopyranoside, where the release of p-nitrophenol can be measured spectrophotometrically.

Materials:

-

Purified xylanase enzyme

-

Methyl α-D-xylopyranoside or p-nitrophenyl-α-D-xylopyranoside

-

Sodium acetate buffer (pH 5.0)

-

96-well microplate

-

Microplate reader

-

(For coupled assay) Xylose dehydrogenase, NAD⁺

Procedure (using p-nitrophenyl-α-D-xylopyranoside):

-

Prepare a stock solution of p-nitrophenyl-α-D-xylopyranoside in sodium acetate buffer.

-

Prepare a solution of the xylanase enzyme in the same buffer.

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

To initiate the reaction, add 50 µL of the substrate solution to each well.

-

Incubate the plate at a specific temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M sodium carbonate). This also develops the yellow color of the p-nitrophenolate ion.

-

Read the absorbance at 405 nm.

-

A standard curve of p-nitrophenol is used to quantify the amount of product released.

Data Presentation:

| Substrate | Enzyme Concentration (µg/mL) | Product Formed (nmol/min) |

| Methyl α-D-xylopyranoside | 1 | Hypothetical Data |

| 5 | Hypothetical Data | |

| p-nitrophenyl-α-D-xylopyranoside | 1 | Hypothetical Data |

| 5 | Hypothetical Data |

Potential Biological Activities: Avenues for Future Research

While the iron-chelating and enzymatic substrate properties of methyl α-D-xylopyranoside are established, its potential in other therapeutic areas remains largely unexplored. The following sections outline hypothetical mechanisms and detailed experimental workflows to investigate its anti-inflammatory and anti-cancer activities, drawing parallels from related glycoside compounds.

Putative Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. While there is no direct evidence for the anti-inflammatory activity of methyl α-D-xylopyranoside, other glycosides have demonstrated such properties.[5] A recent study on a non-specific "Methyl Glycoside" (MG) from Aganosma dichotoma showed protective effects against oxidative stress in cardiomyocytes, a process closely linked to inflammation.[6]

Hypothesized Mechanism of Action: A plausible mechanism for the anti-inflammatory action of a simple glycoside like methyl α-D-xylopyranoside could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[7][8] It might also inhibit the production of pro-inflammatory cytokines like TNF-α.[9][10]

Experimental Protocol: In Vitro Anti-Inflammatory Screening

This protocol details a cell-based assay to assess the potential of methyl α-D-xylopyranoside to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Methyl α-D-xylopyranoside

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of methyl α-D-xylopyranoside for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

Cytotoxicity Assessment (MTT Assay):

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm. This ensures that any observed decrease in NO production is not due to cell death.

-

Data Presentation:

| Treatment | Concentration (µM) | NO Production (µM) | Cell Viability (%) |

| Control | - | Hypothetical Data | 100 |

| LPS (1 µg/mL) | - | Hypothetical Data | Hypothetical Data |

| LPS + Methyl α-D-xylopyranoside | 10 | Hypothetical Data | Hypothetical Data |

| 50 | Hypothetical Data | Hypothetical Data | |

| 100 | Hypothetical Data | Hypothetical Data |

Signaling Pathway Diagram:

Hypothesized anti-inflammatory signaling pathway and potential points of inhibition.

Putative Anti-Cancer Activity

The potential for simple glycosides to exhibit anti-cancer properties is an emerging area of research. A study on methyl-α-D-glucopyranoside, a structurally similar compound, demonstrated its ability to induce apoptosis in cancer cells.[11] Furthermore, various other glycosides have shown anti-proliferative and cytotoxic effects against cancer cell lines.[12][13]

Hypothesized Mechanism of Action: Methyl α-D-xylopyranoside could potentially exert anti-cancer effects through several mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells, possibly through the activation of caspases.[12]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic and anti-proliferative effects of methyl α-D-xylopyranoside on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Normal cell line (e.g., NIH/3T3 fibroblasts) for selectivity assessment

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Methyl α-D-xylopyranoside

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed both the cancer and normal cell lines in separate 96-well plates at an appropriate density.

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of methyl α-D-xylopyranoside.

-

Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Assay:

-

At each time point, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each cell line at each time point.

-

Data Presentation:

| Cell Line | Treatment | Concentration (µM) | % Cell Viability (72h) | IC₅₀ (µM) |

| MCF-7 | Methyl α-D-xylopyranoside | 10 | Hypothetical Data | Hypothetical Data |

| 50 | Hypothetical Data | |||

| 100 | Hypothetical Data | |||

| NIH/3T3 | Methyl α-D-xylopyranoside | 10 | Hypothetical Data | Hypothetical Data |

| 50 | Hypothetical Data | |||

| 100 | Hypothetical Data |

Workflow Diagram:

Workflow for the in vitro anti-proliferative (MTT) assay.

Conclusion and Future Directions

Methyl α-D-xylopyranoside presents a fascinating case of a simple molecule with defined and potential biological activities. Its role as an iron chelator and antimicrobial agent is the most compelling and warrants further investigation for the development of novel therapeutics against mycobacterial infections. Its utility as an enzymatic substrate is also well-established in the field of enzymology.

The true potential of methyl α-D-xylopyranoside may lie in the yet-to-be-explored realms of anti-inflammatory and anti-cancer activities. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate these possibilities. Future research should focus on:

-

In vivo studies: To validate the in vitro findings, particularly for its antimicrobial and potential anti-inflammatory and anti-cancer effects.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways affected by methyl α-D-xylopyranoside.

-

Structure-activity relationship (SAR) studies: To synthesize and test derivatives of methyl α-D-xylopyranoside to potentially enhance its biological activities and specificity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic and research potential of this seemingly simple yet biologically active molecule.

References

-

Alves, L. F., & de Oliveira, L. A. (2006). The use of methyl β-D-xyloside as a substrate for xylanase production by Aspergillus tamarii. Brazilian Journal of Microbiology, 37(3), 268-273. [Link]

-

Das, S., et al. (2024). Effect of Methyl Glycoside on Apoptosis and Oxidative Stress in Hypoxia Induced-Reoxygenated H9C2 Cell Lines. Cardiovascular Toxicology. [Link]

-

CD BioGlyco. (n.d.). Methyl-α-D-xylopyranoside, Purity ≥95%. Retrieved from [Link]

-

Tran Huynh, Q. D., et al. (2025). Anti-inflammatory glycosides from Gomphandra mollis Merr. Structural elucidation and mechanistic insights. Phytochemistry, 239, 114583. [Link]

-

Gomez, C., et al. (2006). Selective antiproliferative activity of hydroxynaphthyl-beta-D-xylosides. Bioorganic & Medicinal Chemistry, 14(11), 3765-3772. [Link]

-

Magesh, H., et al. (2018). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology, 1805, 127-136. [Link]

-

Shirani, K., et al. (2021). Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line. Contemporary Oncology, 25(2), 101-106. [Link]

-

PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. Retrieved from [Link]

-

Lyantagaye, S. L. (2013). Methyl-α-D-glucopyranoside from Tulbghia violacea extract induces apoptosis in vitro in cancer cells. Bangladesh Journal of Pharmacology, 8(2), 93-101. [Link]

-

Ali, A. M., et al. (2012). Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 957837. [Link]

-

Sethi, G., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta, 1785(2), 111-125. [Link]

-

Xiang, H., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

-

IMD Berlin. (n.d.). Evaluating patients' individual response regarding anti-inflammatory preparations using the TNF-α inhibitor test. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of TNF-α cytotoxicity using TAL-6. Retrieved from [Link]

-

Hudson, J. B. (2012). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. IntechOpen. [Link]

-

Huang, C. S., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 7(8), e44379. [Link]

Sources

- 1. CAS 91-09-8: Methyl α-D-xylopyranoside | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl-α-D-xylopyranoside, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Effect of Methyl Glycoside on Apoptosis and Oxidative Stress in Hypoxia Induced-Reoxygenated H9C2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. imd-berlin.de [imd-berlin.de]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

An In-depth Technical Guide to the Solubility of Methyl α-D-xylopyranoside in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl α-D-xylopyranoside, a key carbohydrate derivative with applications in biochemical research and as a precursor in chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dissolution properties of this compound to inform experimental design, formulation, and process development.

Introduction to Methyl α-D-xylopyranoside and its Solubility

Methyl α-D-xylopyranoside is a glycoside derived from xylose, presenting as a white to off-white crystalline powder.[3][4] Its molecular structure, featuring multiple hydroxyl groups, dictates its solubility behavior, making it readily soluble in water and other polar solvents.[1] Understanding the extent of its solubility in a diverse range of solvents is critical for its application in various scientific fields.

Theoretical Framework: The Chemistry of Glycoside Dissolution

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For glycosides like methyl α-D-xylopyranoside, the primary determinants of solubility are its molecular structure and the properties of the solvent.

The Role of Hydrogen Bonding

The xylopyranoside ring possesses multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This capacity for extensive hydrogen bonding is the cornerstone of its high solubility in protic, polar solvents such as water. The dissolution process involves the disruption of the crystal lattice of the solid glycoside and the formation of new hydrogen bonds between the solute and solvent molecules.

Influence of Solvent Polarity

The general principle of "like dissolves like" is highly relevant to the solubility of methyl α-D-xylopyranoside. Solvents with higher polarity, capable of engaging in hydrogen bonding, are more effective at solvating the polar glycoside molecule. In contrast, nonpolar solvents, which primarily interact through weaker van der Waals forces, are generally poor solvents for this compound.

The following diagram illustrates the key intermolecular interactions governing the dissolution of methyl α-D-xylopyranoside in a polar solvent like water.

Caption: Key hydrogen bonding interactions in the dissolution process.

Effect of Temperature

Quantitative Solubility Data

A comprehensive search of the current literature reveals a significant gap in publicly available quantitative solubility data for methyl α-D-xylopyranoside in a wide range of organic solvents. While its high solubility in water is well-documented, specific numerical values for other solvents are not consistently reported. For the purpose of this guide, we will present a qualitative summary and, where available, analogous data from closely related compounds to provide a predictive framework.

Table 1: Qualitative and Analogous Solubility of Methyl α-D-xylopyranoside

| Solvent Class | Solvent Example | Expected Solubility of Methyl α-D-xylopyranoside | Analogous Data: Methyl α-D-glucopyranoside in Methanol (mole fraction, x) at different temperatures[5] |

| Water | Water | High / Soluble[1][2][3] | - |

| Alcohols | Methanol, Ethanol | High | 0.0335 (293.15 K), 0.0388 (298.15 K), 0.0449 (303.15 K), 0.0518 (308.15 K), 0.0596 (313.15 K), 0.0684 (318.15 K) |

| Propanol, Butanol | Moderate to High | - | |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | - |

| Esters | Ethyl Acetate | Low to Moderate | - |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low / Insoluble | Insoluble in ether[6] |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | - |

Disclaimer: The quantitative data presented for methyl α-D-glucopyranoside is for illustrative purposes to demonstrate the expected trend and magnitude of solubility for a similar glycoside. This data should not be used as a direct substitute for experimentally determined values for methyl α-D-xylopyranoside.

Experimental Determination of Solubility: A Self-Validating Protocol

To address the existing data gap, researchers can experimentally determine the solubility of methyl α-D-xylopyranoside using established methodologies. The equilibrium shake-flask method is the gold standard for its reliability and accuracy.

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those specific conditions.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline methyl α-D-xylopyranoside to a series of sealed vials, each containing a known volume of the desired solvent.

-

Ensure that a visible amount of undissolved solid remains to guarantee that the solution is saturated.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of methyl α-D-xylopyranoside in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a charged aerosol detector (CAD), or Gas Chromatography (GC) after appropriate derivatization.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the concentration of the dissolved compound in the original undissolved sample, typically expressed in units of mg/mL, g/L, or molarity.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-